molecular formula C3H3BrN2O B2833024 4-Bromoisoxazol-5-amine CAS No. 1503350-87-5

4-Bromoisoxazol-5-amine

Cat. No. B2833024
CAS RN: 1503350-87-5
M. Wt: 162.974
InChI Key: MHYZYNGBKVRPNT-UHFFFAOYSA-N
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Description

4-Bromoisoxazol-5-amine is a chemical compound with the molecular formula C3H3BrN2O . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular weight of this compound is 162.97 .

Scientific Research Applications

Environmental Remediation

Contamination and Removal Technologies : A study by Prasannamedha and Kumar (2020) discusses the removal of persistent organic pollutants, which could relate to compounds similar to 4-Bromoisoxazol-5-amine, using sustainable technologies such as adsorption and photocatalytic degradation. The emphasis is on the development of cost-effective and sustainable remediation methods Prasannamedha & Kumar, 2020.

Polymer Science

Organo-mediated Polymerization : Ottou et al. (2016) review the role of small organic molecules, including amines, in catalyzing polymerization reactions. This study indicates that compounds like this compound could be used to activate monomers for polymer synthesis, highlighting their utility in creating new materials for various applications Ottou et al., 2016.

Computational Modeling

CO2 Capture by Aqueous Amines : Yang et al. (2017) focus on the computational methods for studying the capture of carbon dioxide by aqueous organic amines, which could include derivatives or related compounds of this compound. The review provides insights into the effectiveness of various computational methods in understanding the interactions involved in CO2 capture processes Yang et al., 2017.

Organic Chemistry

Synthesis of Heterocycles : Nazeri et al. (2020) explore the use of Ugi four-component reactions for the synthesis of peptide moieties connected to N-heterocyclic motifs, suggesting potential applications of this compound in synthesizing complex organic molecules with significant biological or chemical properties Nazeri et al., 2020.

Safety and Hazards

While specific safety and hazard information for 4-Bromoisoxazol-5-amine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

4-bromo-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZYNGBKVRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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